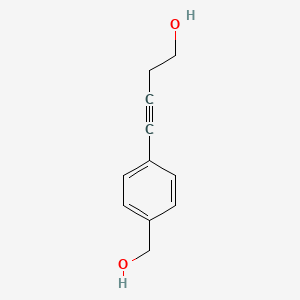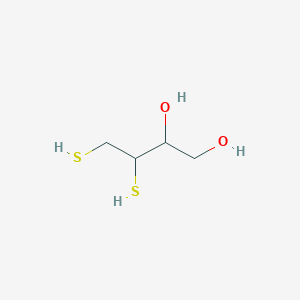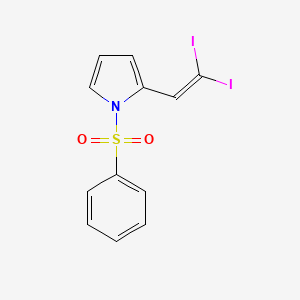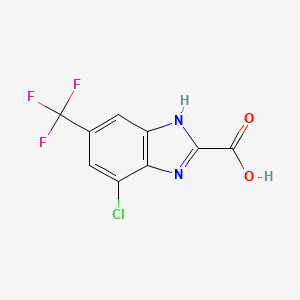![molecular formula C8H10N2O B14205053 N-[(1R)-1-Phenylethyl]nitrous amide CAS No. 791719-70-5](/img/structure/B14205053.png)
N-[(1R)-1-Phenylethyl]nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-Phenylethyl]nitrous amide is a chemical compound that belongs to the class of nitrosamides Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(1R)-1-Phenylethyl]nitrous amide can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the N-nitrosamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of nitrosyl cation and carboxamides under controlled conditions to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R)-1-Phenylethyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted amides, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(1R)-1-Phenylethyl]nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to form reactive intermediates.
Mécanisme D'action
The mechanism of action of N-[(1R)-1-Phenylethyl]nitrous amide involves the formation of reactive intermediates, such as diazonium ions, through enzymatic reactions. These intermediates can alkylate nucleophilic sites in DNA, leading to potential mutagenic and carcinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosoureas: These compounds also contain a nitroso group bonded to the nitrogen of an amide and are known for their use in cancer treatment.
N-Nitrosoguanidines: Similar in structure, these compounds are studied for their mutagenic properties.
N-Nitrosocarbamates: These compounds are used in various industrial applications and have similar reactivity patterns.
Propriétés
Numéro CAS |
791719-70-5 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-[(1R)-1-phenylethyl]nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7(9-10-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,11)/t7-/m1/s1 |
Clé InChI |
AVXFPTXQSURIPM-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NN=O |
SMILES canonique |
CC(C1=CC=CC=C1)NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)





![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)


![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)

